molecular formula C18H16ClNO4 B7628965 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid

Katalognummer B7628965
Molekulargewicht: 345.8 g/mol
InChI-Schlüssel: NHYJHLXNFNFZFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid, also known as MK-886, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a key protein involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. MK-886 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as asthma, arthritis, and atherosclerosis.

Wirkmechanismus

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid binds to FLAP and prevents its interaction with 5-LO, which is required for the biosynthesis of leukotrienes. By inhibiting the biosynthesis of leukotrienes, 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can reduce inflammation and tissue damage in various inflammatory diseases.
Biochemical and physiological effects:
2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases. In addition, 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can inhibit the proliferation and migration of smooth muscle cells, which are key events in the development of atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid is a potent and selective inhibitor of FLAP, which makes it a valuable tool for studying the role of leukotrienes in inflammation and disease. However, its potency and selectivity can also make it difficult to use in certain experimental settings, as high concentrations may be required to achieve the desired effect. In addition, 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid has a relatively short half-life in vivo, which may limit its therapeutic potential.

Zukünftige Richtungen

1. Development of more potent and selective FLAP inhibitors with longer half-lives for therapeutic use.
2. Investigation of the role of leukotrienes in other inflammatory diseases, such as inflammatory bowel disease and psoriasis.
3. Development of FLAP inhibitors as potential anti-cancer agents, as leukotrienes have been implicated in cancer progression.
4. Investigation of the potential side effects of FLAP inhibitors, as leukotrienes also have important physiological functions, such as regulating immune responses and maintaining vascular tone.

Synthesemethoden

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can be synthesized in several steps, starting from 2-chloro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then coupled with 4-(4-methylphenyl)-4-oxobutyric acid, followed by deprotection of the Boc group to yield 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as asthma, arthritis, and atherosclerosis. In vitro studies have shown that 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid inhibits the biosynthesis of leukotrienes by blocking the interaction between FLAP and 5-lipoxygenase (5-LO), which is the enzyme responsible for the synthesis of leukotrienes. In vivo studies have demonstrated that 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can reduce inflammation and tissue damage in animal models of inflammatory diseases.

Eigenschaften

IUPAC Name

2-chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-11-2-4-12(5-3-11)16(21)8-9-17(22)20-13-6-7-15(19)14(10-13)18(23)24/h2-7,10H,8-9H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYJHLXNFNFZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.